3-(2-Carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium
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Overview
Description
3-(2-Carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium is a complex organic compound with a unique structure that includes a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of starting materials, reaction monitoring, and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially leading to new derivatives.
Reduction: Reduction reactions can modify the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(2-Carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in probing biological systems and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its role in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Carboxyethyl)benzene-3-(2-pyridine)triazene
- 1,3,5-Benzenetricarboxylate acid derivatives
- Tris(2-carboxyethyl)phosphine
Uniqueness
Compared to these similar compounds, 3-(2-Carboxyethyl)-5-hydroxy-2-methyl-1,3-benzothiazol-3-ium stands out due to its unique benzothiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and functionality.
Properties
Molecular Formula |
C11H12NO3S+ |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3S/c1-7-12(5-4-11(14)15)9-6-8(13)2-3-10(9)16-7/h2-3,6H,4-5H2,1H3,(H-,13,14,15)/p+1 |
InChI Key |
WASHAFQBJKJFRU-UHFFFAOYSA-O |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)O)CCC(=O)O |
Origin of Product |
United States |
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